molecular formula C7H12O2 B148880 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol CAS No. 128742-88-1

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol

Katalognummer B148880
CAS-Nummer: 128742-88-1
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: GVTAXCQRABNDGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. This compound is also known as 3-ethyloxiranyl-2-propen-1-ol and is a colorless liquid that is soluble in water and other solvents.

Wirkmechanismus

The mechanism of action of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is not well understood. However, studies have suggested that this compound may act as a reactive intermediate in various chemical reactions. Additionally, this compound may have potential as a chiral building block due to its unique chemical structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol. However, studies have suggested that this compound may have potential as a pharmacological agent due to its unique chemical structure. Further research is needed to fully understand the biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol in lab experiments include its unique chemical structure, potential use as a building block in the synthesis of pharmaceuticals, and potential use as a monomer in the production of polymers. However, the limitations of using this compound include its limited availability, potential toxicity, and the need for specialized equipment and expertise for its synthesis and handling.

Zukünftige Richtungen

There are several potential future directions for research on 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol. These include further studies on the mechanism of action, the development of new synthetic methods, and the exploration of potential applications in the fields of medicinal chemistry, organic chemistry, and materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a pharmacological agent.
In conclusion, 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. Further research is needed to fully understand the mechanism of action, biochemical and physiological effects, and potential applications of this compound.

Synthesemethoden

The synthesis of 1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol can be achieved through various methods, including the reaction of ethylene oxide with acrolein. The reaction is catalyzed by a base such as potassium hydroxide and occurs at elevated temperatures and pressures. Other methods include the reaction of ethylene oxide with allyl alcohol or the reaction of propargyl alcohol with ethylene oxide.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol has potential applications in various fields of scientific research, including medicinal chemistry, organic chemistry, and materials science. This compound has been studied for its potential use as a building block in the synthesis of pharmaceuticals and as a monomer in the production of polymers. Additionally, this compound has been studied for its potential use in the development of new catalysts and in the production of fine chemicals.

Eigenschaften

CAS-Nummer

128742-88-1

Produktname

1-(3-Ethyloxiran-2-yl)prop-2-en-1-ol

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

1-(3-ethyloxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C7H12O2/c1-3-5(8)7-6(4-2)9-7/h3,5-8H,1,4H2,2H3

InChI-Schlüssel

GVTAXCQRABNDGK-UHFFFAOYSA-N

SMILES

CCC1C(O1)C(C=C)O

Kanonische SMILES

CCC1C(O1)C(C=C)O

Synonyme

Oxiranemethanol, -alpha--ethenyl-3-ethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.